molecular formula C14H24Cl2N2O B2806874 (1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride CAS No. 1286274-72-3

(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride

Cat. No. B2806874
CAS RN: 1286274-72-3
M. Wt: 307.26
InChI Key: BSFFLUGKLIIRRU-MQQSYLBWSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride” is defined by its molecular formula, C14H24Cl2N2O. For a detailed structural analysis, techniques like NMR spectroscopy can be used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride” include its molecular weight (307.26) and molecular formula (C14H24Cl2N2O). Detailed properties like density, boiling point, melting point, and flash point are not available in the search results .

Scientific Research Applications

Catalysis and Synthetic Applications

  • Peroxidative Bromination and Oxygenation : Compounds related to the specified chemical structure have been used as catalysts in the peroxidative bromination and oxygenation of organic compounds. Notably, complexes involving similar diamine structures with vanadium have shown to act effectively in catalyzing bromide oxidation and C–H bond oxidation in the presence of hydrogen peroxide, indicating their potential as versatile catalysts in organic synthesis (Si, Drew, & Mukherjea, 2011).

  • Polymerization Catalysts : Tetradentate nitrogen ligands, including structures similar to the queried compound, have been explored as catalysts in the polymerization of methyl methacrylate. These studies highlight the role of such ligands in facilitating atom transfer radical polymerization (ATRP), showcasing their utility in creating polymers with specific properties (Ibrahim et al., 2004).

  • Organocatalysis : Derivatives of cyclohexane-1,2-diamine have been synthesized and employed as asymmetric ligands and organocatalysts, demonstrating their versatility in the synthesis of alcohols through catalytic reactions. Such applications underscore the importance of these compounds in developing new methodologies for asymmetric synthesis (Tsygankov et al., 2016).

Material Science and Coordination Chemistry

  • Metal Complexes and Coordination Chemistry : The synthesis and characterization of metal complexes involving diamine ligands similar to the specified compound have been extensively studied. These complexes exhibit interesting properties, such as luminescence and potential applications in optical materials, due to their chiral nature and the ability to form coordination compounds with metals like cadmium. The structural variety offered by these ligands allows for the exploration of positional isomerism effects on the properties and functionalities of the resulting complexes (Cheng et al., 2013).

Mechanism of Action

The mechanism of action of “(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride” is not specified in the search results. The mechanism of action would depend on the context in which this compound is used, such as its role in a chemical reaction or biological system .

Safety and Hazards

The safety and hazards associated with “(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride” are not specified in the search results. It’s important to handle all chemical compounds with care and use appropriate safety measures .

Future Directions

The future directions for the use and study of “(1R*,4R*)-N1-(2-Methoxybenzyl)cyclohexane-1,4-diamine dihydrochloride” are not specified in the search results. The potential applications and research directions would depend on the properties and uses of this compound .

properties

IUPAC Name

4-N-[(2-methoxyphenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O.2ClH/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13;;/h2-5,12-13,16H,6-10,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFFLUGKLIIRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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